molecular formula C8H12N2S2 B13138235 2-(Tetrahydro-2H-thiopyran-4-yl)thiazol-4-amine

2-(Tetrahydro-2H-thiopyran-4-yl)thiazol-4-amine

Cat. No.: B13138235
M. Wt: 200.3 g/mol
InChI Key: TUBPVMMIXJHBST-UHFFFAOYSA-N
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Description

2-(Tetrahydro-2H-thiopyran-4-yl)thiazol-4-amine is a heterocyclic compound with the molecular formula C8H12N2OS. It features a thiazole ring fused with a tetrahydrothiopyran moiety, making it an interesting subject for various chemical and biological studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Tetrahydro-2H-thiopyran-4-yl)thiazol-4-amine typically involves the reaction of tetrahydrothiopyran with thiazole derivatives under controlled conditions. One common method includes the use of lithium aluminum hydride (LiAlH4) as a reducing agent in tetrahydrofuran (THF) solvent . The reaction is carried out under an inert atmosphere, such as argon, to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(Tetrahydro-2H-thiopyran-4-yl)thiazol-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted thiazole derivatives .

Scientific Research Applications

2-(Tetrahydro-2H-thiopyran-4-yl)thiazol-4-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Tetrahydro-2H-thiopyran-4-yl)thiazol-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The thiazole ring can form hydrogen bonds and π-π interactions with active sites, while the tetrahydrothiopyran moiety provides additional binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Tetrahydro-2H-thiopyran-4-yl)thiazol-4-amine is unique due to its dual functionality, combining the properties of both thiazole and tetrahydrothiopyran rings. This duality enhances its reactivity and binding capabilities, making it a versatile compound for various applications .

Properties

Molecular Formula

C8H12N2S2

Molecular Weight

200.3 g/mol

IUPAC Name

2-(thian-4-yl)-1,3-thiazol-4-amine

InChI

InChI=1S/C8H12N2S2/c9-7-5-12-8(10-7)6-1-3-11-4-2-6/h5-6H,1-4,9H2

InChI Key

TUBPVMMIXJHBST-UHFFFAOYSA-N

Canonical SMILES

C1CSCCC1C2=NC(=CS2)N

Origin of Product

United States

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